molecular formula C8H6ClNO2 B8625616 1-Chloro-2-(1-nitroethenyl)benzene CAS No. 59238-31-2

1-Chloro-2-(1-nitroethenyl)benzene

Cat. No.: B8625616
CAS No.: 59238-31-2
M. Wt: 183.59 g/mol
InChI Key: FFEWHFZDYFAOQT-UHFFFAOYSA-N
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Description

1-Chloro-2-(1-nitroethenyl)benzene (C₈H₅ClNO₂) is a chlorinated aromatic compound featuring a nitroethenyl substituent at the ortho position. This structure combines electron-withdrawing groups (chlorine and nitro) with a conjugated ethenyl moiety, making it a reactive intermediate in organic synthesis.

Properties

CAS No.

59238-31-2

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

1-chloro-2-(1-nitroethenyl)benzene

InChI

InChI=1S/C8H6ClNO2/c1-6(10(11)12)7-4-2-3-5-8(7)9/h2-5H,1H2

InChI Key

FFEWHFZDYFAOQT-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Structural Features

Nitro Group Positioning
  • 1-Chloro-2-nitrobenzene (2-CNB) : The nitro group is directly attached to the benzene ring at the ortho position relative to chlorine. This compound (CAS 88-73-3) forms yellow crystals and is used industrially as a precursor for dyes and agrochemicals . Unlike 1-chloro-2-(1-nitroethenyl)benzene, the nitro group in 2-CNB lacks conjugation with an ethenyl group, reducing its reactivity in addition reactions.
  • 1-Chloro-2-methyl-3-nitrobenzene : Features adjacent methyl and nitro groups. X-ray studies show the nitro group is twisted 38.8° from the benzene plane, creating steric hindrance . In contrast, the nitroethenyl group in the target compound may exhibit greater planarity due to conjugation, enhancing electrophilic reactivity.
Ethenyl vs. Alkyl Substituents
  • 1-Chloro-2-(1-methoxyethyl)benzene: Contains a methoxyethyl group instead of nitroethenyl. This electron-donating substituent alters reactivity; for example, methoxyethyl derivatives undergo oxidation to ketones (e.g., acetophenone derivatives), whereas nitroethenyl groups may participate in cycloaddition or reduction reactions .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Physical State Reactivity Notes
1-Chloro-2-(1-nitroethenyl)benzene ~183.59 (calculated) Cl, NO₂, ethenyl Likely liquid/solid High reactivity due to conjugation
1-Chloro-2-nitrobenzene 157.55 Cl, NO₂ Yellow crystals Electrophilic substitution prone
1-Chloro-2-(2-iodo-1-methoxyethyl)benzene 296.53 Cl, I, methoxyethyl Discontinued product Susceptible to nucleophilic substitution at iodine
1-Chloro-2-(trifluoromethyl)benzene 180.56 Cl, CF₃ Liquid Stable under acidic conditions

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